molecular formula C21H18ClNO B5868556 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide

2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B5868556
M. Wt: 335.8 g/mol
InChI Key: QKZJLXAYUVXFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide, also known as BML-210, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). BML-210 has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The exact mechanism of action of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, mediators of inflammation and pain. 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been found to selectively inhibit COX-2, the isoform that is inducible during inflammation, while sparing COX-1, the isoform that is constitutively expressed in most tissues.
Biochemical and Physiological Effects
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been shown to exert a number of biochemical and physiological effects in addition to its anti-inflammatory and analgesic properties. For example, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been found to inhibit the proliferation of cancer cells in vitro and in vivo, suggesting a potential role in cancer therapy. 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of COX-2, making it a valuable tool for studying the role of COX-2 in inflammation and pain. However, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has some limitations as well. It is a synthetic compound that may not fully recapitulate the complexity of natural inflammatory processes. Additionally, the synthesis of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide is relatively complex and may not be suitable for high-throughput screening.

Future Directions

There are several potential future directions for research on 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide. Another area of interest is the investigation of the potential anticancer effects of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide in more detail, including the underlying mechanisms of action. Finally, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide may have potential as a therapeutic agent for other inflammatory diseases beyond pain and inflammation, such as inflammatory bowel disease or rheumatoid arthritis.

Synthesis Methods

The synthesis of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide involves the reaction of 4-biphenylamine with 3-chloro-2-methylbenzoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then acetylated with acetic anhydride to yield 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide.

Scientific Research Applications

2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been extensively studied for its anti-inflammatory and analgesic effects in various preclinical models of inflammation and pain. In a rat model of carrageenan-induced paw edema, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide was found to significantly reduce inflammation and pain compared to control animals. Similarly, in a mouse model of acetic acid-induced writhing, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide was found to possess potent analgesic activity.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO/c1-15-19(22)8-5-9-20(15)23-21(24)14-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZJLXAYUVXFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide

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